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A comprehensive guide for researchers and drug development professionals on the

gastrointestinal tolerability profiles of two key oral fumarates for relapsing forms of multiple

sclerosis.

This guide provides a detailed comparative analysis of the gastrointestinal (GI) tolerability of

diroximel fumarate and dimethyl fumarate, two oral medications used in the treatment of

relapsing forms of multiple sclerosis (MS). Both drugs are rapidly converted to the active

metabolite monomethyl fumarate (MMF) and are considered to have similar efficacy and safety

profiles.[1][2] However, a key differentiator lies in their GI tolerability, with diroximel fumarate
demonstrating a significantly improved profile.[1][3] This guide synthesizes data from pivotal

clinical trials, details experimental methodologies, and visualizes key pathways to offer a clear

and objective comparison for scientific and professional audiences.

Executive Summary of Comparative GI Tolerability
Clinical evidence, primarily from the head-to-head EVOLVE-MS-2 study, has established the

superior GI tolerability of diroximel fumarate compared to dimethyl fumarate.[4] Patients

treated with diroximel fumarate reported fewer and less severe GI adverse events, leading to

a significantly lower rate of treatment discontinuation due to these side effects. The distinct

chemical structure of diroximel fumarate is hypothesized to be the primary reason for this

improved tolerability, potentially by reducing local irritation in the GI tract.
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Quantitative Analysis of GI Adverse Events
The following tables summarize the key quantitative data from the EVOLVE-MS-2 clinical trial,

a 5-week, randomized, double-blind, head-to-head study comparing the GI tolerability of

diroximel fumarate and dimethyl fumarate in patients with relapsing-remitting multiple

sclerosis (RRMS).

Table 1: Incidence of Investigator-Reported Gastrointestinal Adverse Events (AEs)

Adverse Event
Diroximel Fumarate
(n=253)

Dimethyl Fumarate (n=251)

Overall GI AEs 34.8% 49.0%

Diarrhea 15.4% 22.3%

Nausea 14.6% 20.7%

Vomiting Not specified in top-line Not specified in top-line

Abdominal Pain Not specified in top-line Not specified in top-line

Source: EVOLVE-MS-2 Study Data

Table 2: Treatment Discontinuation due to Adverse Events

Reason for
Discontinuation

Diroximel Fumarate
(n=253)

Dimethyl Fumarate (n=251)

Any Adverse Event 1.6% 6.0%

GI Adverse Events 0.8% 4.8%

Source: EVOLVE-MS-2 Study Data

Table 3: Patient-Reported Outcomes on GI Symptoms (EVOLVE-MS-2)
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Endpoint Diroximel Fumarate Dimethyl Fumarate p-value

Number of days with

IGISIS score ≥2
46% reduction - 0.0003

IGISIS: Individual Gastrointestinal Symptom and Impact Scale, a patient-reported diary to

assess the intensity of key GI symptoms. Source: EVOLVE-MS-2 Study Data

Experimental Protocols
The improved GI tolerability of diroximel fumarate was primarily established in the EVOLVE-

MS-2 (Evaluating Vumerity's Oral Gastrointestinal Tolerability) study.

EVOLVE-MS-2 Study Protocol

Study Design: A Phase 3, multicenter, randomized, double-blind, active-controlled, 5-week

study.

Participants: 506 patients with relapsing-remitting multiple sclerosis.

Intervention:

Diroximel fumarate: 462 mg twice daily.

Dimethyl fumarate: 240 mg twice daily.

Primary Endpoint: The number of days patients reported GI symptoms with an intensity

score of ≥2 on the Individual Gastrointestinal Symptom and Impact Scale (IGISIS) relative to

exposure. The IGISIS is a self-administered daily diary that evaluates the intensity of key GI

symptoms including nausea, vomiting, upper and lower abdominal pain, and diarrhea on a

scale from 0 (not at all) to 10 (extreme).

Secondary Endpoints: Included the overall incidence of investigator-reported GI adverse

events and the rate of treatment discontinuation due to GI side effects. Patients also

completed the Global Gastrointestinal Symptom and Impact Scale (GGISIS) to assess the

overall intensity of GI symptoms and their impact on daily activities.
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Mechanistic Hypothesis and Signaling Pathways
Both diroximel fumarate and dimethyl fumarate are prodrugs that are rapidly metabolized to

monomethyl fumarate (MMF), the active metabolite. The therapeutic effects in MS are believed

to be mediated through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)

antioxidant response pathway.

The difference in GI tolerability is hypothesized to stem from their distinct chemical structures

and initial metabolism in the gastrointestinal tract.

Dimethyl Fumarate Metabolism: Upon hydrolysis by esterases in the GI tract, dimethyl

fumarate is converted to MMF and methanol. The production of methanol is suggested to be

a contributing factor to GI irritation.

Diroximel Fumarate Metabolism: Diroximel fumarate is also metabolized by esterases to

MMF, but the other byproduct is 2-hydroxyethyl succinimide, which is considered to be inert

and rapidly cleared. This avoidance of methanol production is a plausible explanation for the

improved GI tolerability.
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Figure 1: Comparative Metabolism and Hypothesized Mechanism of GI Irritation.

Experimental Workflow
The workflow of the pivotal EVOLVE-MS-2 study is outlined below, illustrating the process from

patient enrollment to data analysis.
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Figure 2: Workflow of the EVOLVE-MS-2 Clinical Trial.
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Conclusion
The collective evidence from clinical trials, particularly the head-to-head EVOLVE-MS-2 study,

strongly supports the conclusion that diroximel fumarate offers a superior gastrointestinal

tolerability profile compared to dimethyl fumarate in patients with relapsing forms of multiple

sclerosis. The significant reduction in patient-reported GI symptoms and a lower rate of

treatment discontinuations due to GI adverse events are key clinical advantages for diroximel
fumarate. The mechanistic basis for this difference is attributed to its distinct chemical

structure, which avoids the production of the potential GI irritant, methanol, during its

metabolism. For researchers and drug development professionals, this comparative analysis

underscores the importance of chemical structure optimization in improving the tolerability of

oral therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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